2-Amino-5-bromo-3-[[1-(1-methyl-4-piperidyl)-4-pyrazolyl]oxy]pyrazine
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Overview
Description
2-Amino-5-bromo-3-[[1-(1-methyl-4-piperidyl)-4-pyrazolyl]oxy]pyrazine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazine ring substituted with amino, bromo, and pyrazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-bromo-3-[[1-(1-methyl-4-piperidyl)-4-pyrazolyl]oxy]pyrazine typically involves multi-step organic synthesis. One common method involves the initial formation of the pyrazine ring, followed by the introduction of the amino and bromo substituents. The final step involves the coupling of the pyrazolyl group to the pyrazine ring through an ether linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-bromo-3-[[1-(1-methyl-4-piperidyl)-4-pyrazolyl]oxy]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.
Coupling Reactions: The pyrazolyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield various substituted pyrazines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Amino-5-bromo-3-[[1-(1-methyl-4-piperidyl)-4-pyrazolyl]oxy]pyrazine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Materials Science: It can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: Its interactions with biological molecules are of interest for understanding its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-Amino-5-bromo-3-[[1-(1-methyl-4-piperidyl)-4-pyrazolyl]oxy]pyrazine involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, influencing biochemical pathways and physiological responses. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-bromo-3-(methylamino)pyrazine
- 2-Amino-5-bromopyridine
- 5-Bromo-N3-methyl-pyrazine-2,3-diamine
Uniqueness
2-Amino-5-bromo-3-[[1-(1-methyl-4-piperidyl)-4-pyrazolyl]oxy]pyrazine is unique due to its specific substitution pattern and the presence of the pyrazolyl group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H17BrN6O |
---|---|
Molecular Weight |
353.22 g/mol |
IUPAC Name |
5-bromo-3-[1-(1-methylpiperidin-4-yl)pyrazol-4-yl]oxypyrazin-2-amine |
InChI |
InChI=1S/C13H17BrN6O/c1-19-4-2-9(3-5-19)20-8-10(6-17-20)21-13-12(15)16-7-11(14)18-13/h6-9H,2-5H2,1H3,(H2,15,16) |
InChI Key |
QZYVFSCGKVORQU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)N2C=C(C=N2)OC3=NC(=CN=C3N)Br |
Origin of Product |
United States |
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